molecular formula C17H14N6OS B4426813 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B4426813
M. Wt: 350.4 g/mol
InChI Key: CIDAADWQPPNBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide is further modified with a 1H-1,2,3,4-tetrazol-1-yl group at the meta position. The tetrazole ring enhances hydrogen-bonding capacity and metabolic stability, making it pharmacologically relevant for targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c18-9-14-13-6-1-2-7-15(13)25-17(14)20-16(24)11-4-3-5-12(8-11)23-10-19-21-22-23/h3-5,8,10H,1-2,6-7H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDAADWQPPNBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the Tetrazole Ring: This can be synthesized through cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The final step involves coupling the benzothiophene and tetrazole moieties using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemical Research Applications

1. Synthetic Building Block:

  • The compound serves as a building block for synthesizing more complex organic molecules. Its distinctive functional groups allow for versatile chemical modifications and derivatizations.

2. Organic Synthesis:

  • It is utilized in organic synthesis as a reagent for various chemical reactions such as oxidation, reduction, and nucleophilic substitutions. This versatility makes it valuable in developing new compounds with desired properties.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateOxidized derivatives
ReductionLithium aluminum hydrideAmines
SubstitutionNucleophiles (amines, thiols)Substituted benzamides

Biological Research Applications

1. Bioactivity Studies:

  • The compound is being investigated for its bioactive properties , particularly its potential effects on various biological targets. Studies indicate it may interact with specific enzymes or receptors involved in disease processes.

2. Therapeutic Potential:

  • Preliminary research suggests that this compound may have therapeutic applications in treating diseases such as cancer and neurological disorders. Its ability to inhibit certain enzymes involved in metabolic pathways could lead to significant pharmacological effects.

Medicinal Chemistry Applications

1. Drug Development:

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is being explored in the field of medicinal chemistry for its potential as a drug candidate. Its unique structure may enhance binding affinity to biological targets compared to similar compounds.

2. Mechanisms of Action:

  • The compound may exert its effects through various mechanisms such as:
    • Enzyme inhibition: Targeting cytochrome P450 enzymes.
    • Receptor modulation: Influencing signaling pathways related to disease states.
    • Antioxidant activity: Mitigating oxidative stress in biological systems.

Industrial Applications

1. Advanced Materials:

  • In industrial settings, this compound is being explored for its potential use in developing advanced materials . Its unique chemical properties may be advantageous in creating specialty chemicals with specific functionalities.

2. Specialty Chemicals Production:

  • It serves as a precursor for producing various specialty chemicals that find applications across different industries including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Numerous studies have documented the efficacy and potential applications of this compound:

  • Cancer Research:
    • A study investigating the compound's ability to inhibit tumor growth demonstrated promising results in vitro and in vivo models.
  • Neurological Disorders:
    • Research indicated potential neuroprotective effects through modulation of oxidative stress markers.
  • Drug Metabolism Studies:
    • Investigations into the compound's interaction with cytochrome P450 enzymes highlighted its role in drug metabolism and possible implications for drug-drug interactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Blocking the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications

Target Compound
  • Core : 4,5,6,7-tetrahydro-1-benzothiophene.
  • Substituents: Position 3: Cyano group (electron-withdrawing, enhances reactivity). Position 2: Benzamide with tetrazole (polar, hydrogen-bond acceptor/donor).
Analog 1 : N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-isopropoxybenzamide ()
  • Core : Similar bicyclic structure with an additional methyl group at position 4.
  • Substituents: Position 3: Cyano group. Position 2: Benzamide with isopropoxy (lipophilic, reduces solubility).
  • Key Difference : Replacement of tetrazole with isopropoxy diminishes polar interactions, likely reducing target affinity compared to the tetrazole variant .
Analog 2 : N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide ()
  • Substituents :
    • Position 2: Benzamide with dibutylsulfamoyl (bulky, enhances steric hindrance).
  • Key Difference : Sulfamoyl group increases molecular weight (496.44 g/mol vs. ~360–380 g/mol for tetrazole analog) and alters pharmacokinetic properties .

Pharmacophore Variations

Analog 3 : N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide ()
  • Substituents : Propanamide with 4-methoxyphenyl (electron-donating, enhances aromatic stacking).
  • Activity : Reported as a vasoactive intestinal polypeptide receptor 1 (VIP-R1) ligand (XLogP = 4.5), suggesting high lipophilicity .
  • Comparison : The tetrazole in the target compound may improve water solubility (lower XLogP) and receptor-binding specificity.
Analog 4 : N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide ()
  • Key Difference : Triazole’s reduced acidity compared to tetrazole may alter ionization under physiological conditions .

Crystallographic and Conformational Analysis

  • Target Compound: No crystal data available, but analogs like N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide () show: Cyclohexene Ring: Half-chair conformation. Dihedral Angles: 7.1° (thiophene/amide benzene) and 59.0° (thiophene/carbonyl benzene). Intermolecular Interactions: Weak π-π stacking (centroid separation = 3.9009 Å) and intramolecular N–H⋯O hydrogen bonds .
  • Implications : Similar conformational rigidity in the target compound may stabilize binding to biological targets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~360–380 g/mol (est.) 354.47 g/mol 496.44 g/mol
Hydrogen Bond Acceptors 5 (tetrazole + amide) 3 (amide + ether) 4 (sulfamoyl + amide)
XLogP ~3.5–4.0 (est.) 4.5 >5.0
Solubility Moderate (tetrazole) Low (isopropoxy) Very low (sulfamoyl)

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound of significant interest due to its biological activities, particularly as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4OSC_{16}H_{14}N_{4}OS. The compound features a benzothiophene moiety and a tetrazole ring, which contribute to its pharmacological properties.

PropertyValue
Molecular Weight302.37 g/mol
SolubilitySoluble in DMSO
Purity≥95% (HPLC)

1. Inhibition of JNK Kinases

Research indicates that this compound is a potent inhibitor of JNK2 and JNK3 kinases. The inhibition potency is characterized by the following pIC50 values:

  • JNK2 : 6.5
  • JNK3 : 6.7

These values suggest that the compound has a strong affinity for these targets while displaying selectivity against other kinases such as JNK1 and p38alpha .

The binding mode of this compound was elucidated through X-ray crystallography studies. The cyano group forms hydrogen bonds with the hinge region of the ATP-binding site in JNK3, which is crucial for its inhibitory action .

3. Anti-inflammatory Potential

In silico studies have suggested that this compound may exhibit anti-inflammatory properties by acting as an inhibitor of 5-lipoxygenase (5-LOX). Molecular docking studies indicate that it interacts favorably with the enzyme's active site .

Case Study 1: Selectivity Profile

A study focused on the selectivity profile of this compound demonstrated that it effectively inhibits JNK2 and JNK3 while showing minimal activity against JNK1 and other MAPKs. This selectivity is advantageous for therapeutic applications aimed at minimizing off-target effects .

Case Study 2: Structure Optimization

Further research highlighted the need for structure optimization to enhance the compound's binding affinity and specificity toward its targets. Modifications to the benzothiophene core are being explored to improve its pharmacological profile .

Q & A

Q. What are the key steps and challenges in synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-tetrazol-1-yl)benzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with cyclocondensation of tetrahydrobenzo[b]thiophene precursors (e.g., 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine) with activated benzoyl derivatives. Key steps include:
  • Amide bond formation : Reacting the amine group with 3-(1H-tetrazol-1-yl)benzoyl chloride under anhydrous conditions (e.g., THF or DMF as solvent, 0–5°C to room temperature) .
  • Cyano group stabilization : Maintaining inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group during synthesis .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
    Challenges : Low yields due to steric hindrance from the tetrazole ring; side reactions (e.g., tetrazole tautomerization) require careful pH and temperature control .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the tetrazole (1H vs. 2H tautomer) and benzothiophene substitution patterns. For example, the tetrazole proton appears as a singlet at δ 8.5–9.5 ppm in DMSO-d₆ .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% by area under the curve) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 395.09) and fragments (e.g., loss of the tetrazole moiety, m/z 282.04) .
  • X-ray crystallography : SHELXL or OLEX2 software refines crystal structures to confirm stereoelectronic effects of the cyano and tetrazole groups .

Q. How does the compound’s structure influence its potential as a bioactive molecule?

  • Methodological Answer :
  • Tetrazole moiety : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding to targets like kinases or GPCRs .
  • Benzothiophene core : Provides rigidity and π-stacking interactions, critical for enzyme inhibition (e.g., cyclooxygenase or cytochrome P450 isoforms) .
  • Cyano group : Enhances electrophilicity for covalent binding studies (e.g., targeting cysteine residues in proteases) .
    Validation : Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding modes to hypothetical targets .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data refinement for this compound?

  • Methodological Answer :
  • Software tools : Use SHELXL for small-molecule refinement (high-resolution data) or OLEX2 for handling twinned crystals. Discrepancies in thermal parameters may arise from disordered solvent; apply "ISOR" and "DELU" restraints .
  • Validation : Check R-factor convergence (<5% difference between R₁ and wR₂). For ambiguous electron density near the tetrazole, perform Hirshfeld atom refinement (HAR) to resolve hydrogen positions .
  • Data deposition : Cross-validate with Cambridge Structural Database (CSD) entries of analogous tetrazole derivatives .

Q. What strategies address low solubility in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve aqueous solubility without denaturing proteins .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the benzamide’s para-position to enhance bioavailability .
  • Salt formation : React with HCl or sodium citrate to generate ionizable derivatives, monitored by pH-solubility profiles .

Q. How to analyze conflicting bioactivity data across different assay conditions?

  • Methodological Answer :
  • Dose-response normalization : Use Hill plots to compare IC₅₀ values under varying pH/temperature. For example, tetrazole pKa (~4.9) affects activity in acidic vs. neutral buffers .
  • Control experiments : Include reference inhibitors (e.g., Celecoxib for COX-2) to validate assay reproducibility .
  • Data reconciliation : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., serum protein binding in cell-based assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.